7beta,27-Dihydroxycholesterol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHNAKZMGJANZ-BMOLSTJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Interconversion of 7β,27 Dihydroxycholesterol
Enzymatic Pathways and Key Hydroxylases Involved in 7β,27-Dihydroxycholesterol Formation
The generation of 7β,27-DHC is intricately linked to the metabolic activities of several key enzymes that modify the cholesterol structure at specific positions.
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial in regulating the availability of various steroid hormones and oxysterols. nih.govnih.gov These enzymes, particularly types 1 and 2, facilitate the interconversion between 7-keto and 7β-hydroxy forms of sterols. nih.govbioscientifica.com
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the stereospecific oxoreduction of 7-keto,27-hydroxycholesterol (B1664032) (7k,27-OHC) to produce 7β,27-dihydroxycholesterol. escholarship.orgnih.gov This reaction has been demonstrated using microsomal preparations of cells that express recombinant 11β-HSD1. nih.gov The apparent enzyme affinity of 11β-HSD1 for 7k,27-OHC is comparable to or even higher than its affinity for glucocorticoids. nih.gov This enzymatic conversion is a key step in generating 7β,27-DHC, a known ligand for the retinoid-related orphan receptor γ (RORγ). nih.govresearchgate.net Furthermore, 7k,27-OHC has been shown to be a potent inhibitor of the 11β-HSD1-dependent reduction of cortisone. nih.govnih.gov
Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) mediates the reverse reaction, oxidizing 7β,27-dihydroxycholesterol back to 7-keto,27-hydroxycholesterol. escholarship.orgnih.gov This oxidation reaction has been demonstrated in studies using microsomal preparations from cells expressing recombinant 11β-HSD2. nih.gov The affinity of 11β-HSD2 for 7β,27-DHC is also significant, and this oxysterol acts as a potent inhibitor of the enzyme's primary function, the oxidation of cortisol. nih.gov This bidirectional control by 11β-HSD1 and 11β-HSD2 regulates the intracellular levels of 7β,27-DHC. nih.gov
Sterol 27-hydroxylase, an enzyme encoded by the CYP27A1 gene, is a mitochondrial cytochrome P450 enzyme that plays a fundamental role in the alternative (or acidic) pathway of bile acid synthesis. medlineplus.govwikipedia.orgki.se Its primary function is to hydroxylate the side chain of cholesterol and other sterols at the C27 position. wikipedia.orgki.se This action initiates the breakdown of cholesterol for the formation of bile acids, specifically chenodeoxycholic acid. medlineplus.gov
CYP27A1 catalyzes the initial, rate-limiting step in the acidic pathway by converting cholesterol to 27-hydroxycholesterol (27-HC). wikipedia.orgki.se This enzyme is not limited to acting on cholesterol; it can also hydroxylate other sterols, including 7α-hydroxycholesterol and 7-ketocholesterol (B24107) (7KC). ki.senih.gov The hydroxylation of 7KC by CYP27A1 produces 7-keto,27-hydroxycholesterol, the direct precursor for 11β-HSD1-mediated synthesis of 7β,27-DHC. nih.gov The expression of CYP27A1 is particularly high in macrophages, suggesting a role in eliminating excess cholesterol from these cells. ki.senih.gov
Oxysterol 7α-hydroxylase, the protein product of the CYP7B1 gene, is another key enzyme in the alternative bile acid synthesis pathway. diva-portal.orgjci.org It is responsible for the 7α-hydroxylation of various oxysterols, including 27-hydroxycholesterol and 25-hydroxycholesterol (B127956). atlasgeneticsoncology.orgnih.govdiva-portal.org The action of CYP7B1 on 27-HC is a critical step in its catabolism and conversion to bile acids. nih.govashpublications.org While its primary role is 7α-hydroxylation, CYP7B1 has also been reported to form 7β-hydroxy derivatives from certain substrates. atlasgeneticsoncology.org This enzyme acts downstream of CYP27A1, metabolizing the 27-HC produced in various tissues. nih.gov A deficiency in CYP7B1 leads to elevated levels of its substrates, such as 27-HC. nih.gov
Table 1: Key Enzymes in 7β,27-Dihydroxycholesterol Metabolism
| Enzyme | Gene | Reaction Catalyzed | Substrate(s) | Product(s) |
| 11β-HSD1 | HSD11B1 | Oxoreduction | 7-Keto,27-hydroxycholesterol | 7β,27-Dihydroxycholesterol |
| 11β-HSD2 | HSD11B2 | Oxidation | 7β,27-Dihydroxycholesterol | 7-Keto,27-hydroxycholesterol |
| CYP27A1 | CYP27A1 | C27-Hydroxylation | Cholesterol, 7-Ketocholesterol | 27-Hydroxycholesterol, 7-Keto,27-hydroxycholesterol |
| CYP7B1 | CYP7B1 | 7α-Hydroxylation | 27-Hydroxycholesterol, 25-Hydroxycholesterol | 7α,27-Dihydroxycholesterol, 7α,25-Dihydroxycholesterol |
11β-HSD1-Mediated Oxoreduction of 7-Keto,27-Hydroxycholesterol to 7β,27-Dihydroxycholesterol
Contribution of Sterol 27-Hydroxylase (CYP27A1) in Oxysterol Synthesis and Interconversion
Cellular Localization of 7β,27-Dihydroxycholesterol Synthesis Enzymes.ki.se
The enzymes responsible for the synthesis and metabolism of 7β,27-DHC are strategically located within specific subcellular compartments, which is critical for the regulation of these metabolic pathways. nih.govahajournals.org
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is primarily located within the lumen of the endoplasmic reticulum (ER). nih.gov It is widely expressed in various tissues, including the liver, adipose tissue, and brain. nih.gov In the kidney, it is found predominantly in the proximal tubules. biorxiv.org Its localization within the ER is closely associated with hexose-6-phosphate dehydrogenase, which provides the necessary NADPH cofactor for its reductase activity. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) is also found in the endoplasmic reticulum. bioscientifica.com It is predominantly expressed in mineralocorticoid target tissues such as the kidney, colon, and placenta, where it protects the mineralocorticoid receptor from activation by glucocorticoids. escholarship.orgbioscientifica.com
Sterol 27-hydroxylase (CYP27A1) is a mitochondrial enzyme, specifically located on the inner mitochondrial membrane. wikipedia.orgki.seuniprot.org This localization places it in a key position to metabolize cholesterol within the mitochondria as part of the bile acid synthesis pathway. medlineplus.govnih.gov It is found in most cell types. ki.se
Oxysterol 7α-hydroxylase (CYP7B1) is an endoplasmic reticulum membrane protein. atlasgeneticsoncology.orggenecards.orguniprot.org It is expressed in many tissues, including the liver, brain, kidney, and reproductive organs, where it participates in the catabolism of oxysterols. atlasgeneticsoncology.orgnih.gov
Table 2: Subcellular Localization of Key Enzymes
| Enzyme | Subcellular Location | Primary Tissue Expression |
| 11β-HSD1 | Endoplasmic Reticulum | Liver, Adipose Tissue, Brain, Kidney (proximal tubules) |
| 11β-HSD2 | Endoplasmic Reticulum | Kidney, Colon, Placenta |
| CYP27A1 | Inner Mitochondrial Membrane | Most tissues, high in Macrophages and Liver |
| CYP7B1 | Endoplasmic Reticulum | Liver, Brain, Kidney |
Metabolic Fates and Catabolic Pathways of 7β,27 Dihydroxycholesterol
Integration into Bile Acid Biosynthesis Pathways
While the classical (or neutral) pathway of bile acid synthesis, initiated by cholesterol 7α-hydroxylase (CYP7A1), is predominant, an alternative (or acidic) pathway plays a significant role, particularly in humans. imrpress.comresearchgate.netnih.gov It is within this alternative pathway that 7β,27-dihydroxycholesterol serves as a key, albeit complex, intermediate.
The alternative pathway begins with the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming 27-hydroxycholesterol (B1664032). imrpress.comresearchgate.netnih.gov This oxysterol is a crucial substrate for subsequent modifications. While the primary subsequent step is often 7α-hydroxylation by the enzyme CYP7B1, pathways leading to the formation of 7β-hydroxylated compounds are also evident. imrpress.comnih.gov
Research has shown that 7β,27-dihydroxycholesterol can be formed through several metabolic routes. One pathway involves the 27-hydroxylation of 7β-hydroxycholesterol in cells like fibroblasts. nih.govcapes.gov.br Another significant mechanism involves the enzymatic interconversion from its 7-keto counterpart. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) stereo-specifically converts 7-keto,27-hydroxycholesterol (formed from 7-ketocholesterol (B24107) by CYP27A1) into 7β,27-dihydroxycholesterol. nih.govnih.govhmdb.ca Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can oxidize 7β,27-dihydroxycholesterol back to 7-keto,27-hydroxycholesterol, indicating a tightly regulated metabolic switch. nih.govnih.gov
Furthermore, studies of human liver mitochondria have suggested that 7α-hydroxylated intermediates can be converted to their 7β-hydroxy epimers, likely proceeding through a 7-oxo intermediate. nih.govbiorxiv.org This epimerization provides another route for the formation of 7β-hydroxylated bile acid precursors. biorxiv.org
Once formed, 7β,27-dihydroxycholesterol is further metabolized into more polar compounds, facilitating its role as a bile acid precursor. A key metabolic product is 3β,7β-dihydroxy-5-cholestenoic acid. This conversion represents a critical step toward the synthesis of specific bile acids. Evidence points to the formation of bile acids such as 3β,7β-dihydroxychol-5-enoic acid (3β,7β-diH-Δ5-BA) from 7β-hydroxylated precursors, defining a distinct pathway that can ultimately lead to bile acids like ursodeoxycholic acid. biorxiv.org These subsequent oxidation and modification steps increase the water solubility of the molecule, preparing it for elimination.
Table 1: Key Enzymatic Conversions in the Metabolism of 7β,27-Dihydroxycholesterol and Related Precursors
| Substrate | Enzyme | Product | Metabolic Pathway |
|---|---|---|---|
| 7-Ketocholesterol | CYP27A1 | 7-Keto,27-hydroxycholesterol | Alternative Bile Acid Synthesis |
| 7-Keto,27-hydroxycholesterol | 11β-HSD1 | 7β,27-Dihydroxycholesterol | Oxysterol Interconversion |
| 7β,27-Dihydroxycholesterol | 11β-HSD2 | 7-Keto,27-hydroxycholesterol | Oxysterol Interconversion |
| 7β-Hydroxycholesterol | CYP27A1 (inferred) | 7β,27-Dihydroxycholesterol | Alternative Bile Acid Synthesis |
| 7β,27-Dihydroxycholesterol | Various oxidases/dehydrogenases | 3β,7β-Dihydroxy-5-cholestenoic acid | Bile Acid Synthesis |
| 7α-Hydroxy-5-ene sterols | Mitochondrial epimerase (inferred) | 7β-Hydroxy epimers | Bile Acid Synthesis |
Role as an Intermediate in the Alternative (Acidic) Pathway of Bile Acid Synthesis
Esterification and Accumulation in Tissues
A significant metabolic fate for many oxysterols, including those related to 7β,27-dihydroxycholesterol, is esterification. mdpi.com In this process, a fatty acid is attached to the oxysterol molecule, converting the free form into a more lipophilic ester. This conversion is a major pathway for the metabolism of cholesterol oxidation products in the human body, with the esterified forms accounting for an estimated 40-90% of total oxysterols. mdpi.com
Esterification is considered a potential protective mechanism, sequestering cytotoxic free oxysterols into a less reactive, storable form within tissues. mdpi.com Enzymes such as lecithin-cholesterol acyltransferase (LCAT) in the plasma are capable of esterifying the 3β-hydroxyl group of oxysterols like 7β-hydroxycholesterol. researchgate.net This suggests a similar fate for 7β,27-dihydroxycholesterol, allowing for its storage as fatty acid esters in various tissues. mdpi.comresearchgate.net
Mechanisms of Excretion and Elimination Pathways from Biological Systems
The primary mechanism for the elimination of 7β,27-dihydroxycholesterol and its metabolites from the body is through their conversion into water-soluble bile acids, which are then excreted. mdpi.com This catabolic pathway is a crucial route for the disposal of excess cholesterol. imrpress.com
The conversion of 7β,27-dihydroxycholesterol to polar precursors like 3β,7β-dihydroxy-5-cholestenoic acid is central to this process. biorxiv.org These acidic steroids can then be conjugated with amino acids (glycine or taurine) in the liver before being secreted into bile and eliminated via the feces. However, research indicates that the metabolic products of the 7β-hydroxy pathway may be handled differently than their 7α counterparts. For instance, 3β,7β-dihydroxy-5-cholestenoic acid is reported to be less efficiently excreted compared to other bile acid precursors, suggesting that the stereochemistry at the C7 position influences the rate and efficiency of elimination.
Cellular and Molecular Mechanisms of Action for 7β,27 Dihydroxycholesterol
Ligand-Receptor Interactions and Nuclear Receptor Modulation
Retinoid-Related Orphan Receptor Gamma (RORγ) and RORγt Agonism
7β,27-dihydroxycholesterol has been identified as a potent and selective agonist for the Retinoid-Related Orphan Receptor gamma (RORγ) and its isoform RORγt. nih.govmedchemexpress.comcaymanchem.com This interaction is crucial for the regulation of immune responses, particularly the differentiation of T helper 17 (Th17) cells.
Research has shown that 7β,27-dihydroxycholesterol binds directly to the ligand-binding domain (LBD) of RORγ. nih.gov This binding promotes the recruitment of coactivator proteins and reduces the interaction with corepressor peptides, thereby enhancing the transcriptional activity of RORγ. nih.gov In functional assays, 7β,27-dihydroxycholesterol activates RORγ- and RORγt-dependent signaling with EC50 values of 691 nM and 1,045 nM, respectively. caymanchem.comlabscoop.comlipidmaps.org This activation leads to an increase in the production of interleukin-17 (IL-17), a key cytokine in Th17-mediated immunity. nih.govcaymanchem.com In fact, Th17 cells have been found to preferentially produce 7β,27-dihydroxycholesterol and another oxysterol, 7α,27-dihydroxycholesterol. nih.govdoi.org
The specificity of 7β,27-dihydroxycholesterol for RORγ and RORγt is notable, as it shows selectivity over a panel of other nuclear receptors at concentrations up to 30 µM. caymanchem.comlabscoop.comlipidmaps.org This selectivity underscores its targeted role in modulating RORγ-mediated pathways.
The binding of various hydroxycholesterols, including 7β,27-dihydroxycholesterol, to the RORγ ligand-binding domain (LBD) has been elucidated through structural studies. nih.gov The RORγ pocket is of a suitable size and shape to accommodate these cholesterol derivatives. nih.gov The interaction of these ligands within the pocket stabilizes an active conformation of the receptor, facilitating the recruitment of coactivators. nih.govnih.gov Mutational analyses have confirmed the functional significance of this binding, where mutations that disrupt the interaction with hydroxycholesterols impair the transcriptional activity of RORγ. nih.gov
The intracellular availability of 7β,27-dihydroxycholesterol, and thus the activity of RORγ, is regulated by the enzymes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2). nih.govnih.gov These enzymes catalyze the interconversion of 7β,27-dihydroxycholesterol and its inactive counterpart, 7-keto,27-hydroxycholesterol (B1664032) (7k27OHC). nih.govnih.govresearchgate.net
Specifically, 11β-HSD1 stereospecifically reduces 7k27OHC to form the active RORγ agonist, 7β,27-dihydroxycholesterol. nih.govnih.gov Conversely, 11β-HSD2 catalyzes the oxidation of 7β,27-dihydroxycholesterol back to the inactive 7k27OHC. nih.govnih.gov This enzymatic control provides a pre-receptor mechanism for regulating RORγ activity. In cells expressing 11β-HSD1, the production of 7β,27-dihydroxycholesterol is favored, leading to RORγ activation. nih.gov In contrast, cells expressing 11β-HSD2 can inactivate 7β,27-dihydroxycholesterol, thereby protecting the receptor from overstimulation. nih.gov The affinities of these enzymes for these oxysterols are comparable to or even higher than their affinities for glucocorticoids. nih.govresearchgate.net
| Enzyme | Reaction | Effect on RORγ Activity |
| 11β-HSD1 | 7-keto,27-hydroxycholesterol → 7β,27-dihydroxycholesterol | Activation |
| 11β-HSD2 | 7β,27-dihydroxycholesterol → 7-keto,27-hydroxycholesterol | Inactivation |
Structural Basis of 7β,27-Dihydroxycholesterol Binding to RORγ
Interaction with Other Nuclear Receptors in Oxysterol Signaling
While 7β,27-dihydroxycholesterol is a potent agonist for RORγ, the broader family of oxysterols interacts with a variety of nuclear receptors, creating a complex signaling network. doi.org For instance, other oxysterols are known ligands for Liver X Receptors (LXRs) and Estrogen Receptors (ERs). doi.orgnih.govmdpi.com Although 7β,27-dihydroxycholesterol itself is highly selective for RORγ, its metabolic precursors and related compounds can influence these other signaling pathways. caymanchem.comlabscoop.comlipidmaps.org This highlights the need to consider the multifaceted roles of oxysterols in the context of multiple receptor engagements. doi.org
G Protein-Coupled Receptor (GPCR) Activation and Downstream Signaling
Activation of the Polycystin Complex (PC-2) on Plasma and Ciliary Membranes
Recent research has uncovered a novel role for 7β,27-dihydroxycholesterol as a necessary activator of the polycystin complex, which is composed of polycystin-1 (PC-1) and polycystin-2 (PC-2). nih.govresearchgate.net This ion channel complex is prominently expressed in the primary cilia of renal epithelial cells. nih.govbiorxiv.org
Studies using whole-cell and ciliary patch-clamp recordings have demonstrated that the cilia-enriched oxysterol, 7β,27-dihydroxycholesterol, binds to a specific pocket within the PC-2 subunit. nih.govresearchgate.netbiorxiv.orgresearchgate.net This binding is essential for the activation of the polycystin ion channel. nih.govresearchgate.netbiorxiv.org The interaction appears to occur from the cytoplasmic side, as extracellular application of 7β,27-dihydroxycholesterol does not activate the channel. biorxiv.orgnih.gov Mutations within this identified oxysterol-binding pocket in PC-2 disrupt the activation of the polycystin complex by 7β,27-dihydroxycholesterol. nih.govresearchgate.netbiorxiv.org
The activation of the polycystin complex by 7β,27-dihydroxycholesterol is dose-dependent and acts as a gating modifier, promoting the open state of the channel. biorxiv.org Furthermore, both pharmacological and genetic inhibition of the synthesis of 7β,27-dihydroxycholesterol leads to a reduction in the channel's activity in primary cilia. nih.govbiorxiv.orgresearchgate.netbiorxiv.org
| Receptor Complex | Binding Subunit | Cellular Location | Effect of 7β,27-Dihydroxycholesterol |
| Polycystin Complex | Polycystin-2 (PC-2) | Plasma and Ciliary Membranes | Activation of ion channel |
Stereoselective Binding of 7β,27-Dihydroxycholesterol to PC-2
Modulation of Hedgehog Signaling Pathway Activity
The Hedgehog (Hh) signaling pathway is fundamental to embryonic development and tissue homeostasis. tiho-hannover.de Primary cilia are essential for the transduction of vertebrate Hedgehog signals. wikipathways.org The oxysterol 7β,27-dihydroxycholesterol has been identified as a key molecule required for the activation of this pathway. chemfaces.com
A central component of the Hh pathway is the G protein-coupled receptor, Smoothened (Smo). nih.gov 7β,27-dihydroxycholesterol, along with the related 7-keto,27-hydroxycholesterol, acts as an activator of Smo. wikipathways.orgsci-hub.se It binds to the extracellular cysteine-rich domain (CRD) of Smo. nih.govcasopiskbm.cz This binding event promotes the accumulation of Smo in the primary cilia and induces Hh pathway activity. wikipathways.org The biosynthesis of these Smo-activating oxysterols involves enzymes such as 11β-HSD2 and CYP27A1. wikipathways.orgsci-hub.se
The roles of 7β,27-dihydroxycholesterol in activating both the polycystin complex and the Hedgehog pathway underscore the importance of this oxysterol in the sensory functions of primary cilia. chemfaces.com These cilia act as cellular antennae, sensing and transducing extracellular signals. nih.gov The presence and synthesis of specific lipids like 7β,27-dihydroxycholesterol within the ciliary membrane create a specialized environment necessary for housing the signaling machinery of pathways like Hh. wikipathways.orgchemfaces.com The discovery that this cilia-enriched lipid is a required cofactor for the function of ciliary ion channels and receptors provides crucial insight into the spatial regulation of these signaling pathways, suggesting that these lipids "license" the protein complexes to be functional specifically within the ciliary organelle. researchgate.net
Role in Smoothened (Smo) Activation
Modulation of Intracellular Signaling Cascades
Oxysterols can be formed through non-enzymatic pathways involving encounters with reactive oxygen species (ROS). researchgate.netnih.gov One proposed biosynthetic pathway suggests that 7β,27-dihydroxycholesterol can be formed from 7-keto,27-hydroxycholesterol via reduction by ROS, though this mechanism has been questioned as being chemically unlikely. sci-hub.se While the related oxysterol 27-hydroxycholesterol has been shown to increase ROS levels and regulate the Nrf2 signaling pathway in astrocyte cells, a direct modulatory effect of 7β,27-dihydroxycholesterol on ROS dynamics and the Nrf2 pathway is not detailed in available research. nih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK)/ERK and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways
Following a comprehensive review of available scientific literature, there is currently a notable lack of direct research findings specifically investigating the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways by 7β,27-Dihydroxycholesterol.
While extensive research has been conducted on other closely related oxysterols, the specific effects of 7β,27-Dihydroxycholesterol on these two crucial cellular signaling cascades have not been detailed. For instance, studies on the related compound 27-hydroxycholesterol (27-OHC) have shown that it can induce survival signaling through the phosphorylation and activation of both the ERK and PI3K/Akt pathways in various cell types. researchgate.netchemsrc.com Similarly, 7-ketocholesterol (B24107) and 7α-hydroxycholesterol have also been linked to the modulation of these pathways. nih.govbiomolther.org
However, the primary signaling roles identified for 7β,27-Dihydroxycholesterol are centered on other mechanisms. It is most prominently characterized as a potent and selective agonist for the Retinoic acid receptor-related orphan receptors gamma and gamma-t (RORγ and RORγt). caymanchem.comdoi.orgnih.govmedchemexpress.com This interaction is critical for driving the differentiation of Th17 cells and promoting the production of interleukin-17 (IL-17), a key cytokine in immune responses. nih.govmedchemexpress.com Additionally, some evidence suggests that 7β,27-Dihydroxycholesterol may be involved in activating the Hedgehog (Hh) signaling pathway. nih.gov
Research Findings Summary
Due to the absence of specific data on 7β,27-Dihydroxycholesterol's role in MAPK/ERK and PI3K/Akt activation, a data table detailing research findings for this specific interaction cannot be generated. The scientific community has yet to publish direct evidence exploring these specific molecular mechanisms for this particular compound.
Biological Roles of 7β,27 Dihydroxycholesterol in Physiological Systems
Regulation of Ciliary Function and Associated Biological Processes
Recent research has identified 7β,27-dihydroxycholesterol (7β,27-DHC) as a crucial activator of the polycystin complex, which is composed of polycystin-1 (PC-1) and polycystin-2 (PC-2). researchgate.netnih.gov This complex is an ion channel abundantly found in the primary cilia of renal epithelial cells. researchgate.netnih.gov Mutations in this complex are known to cause autosomal dominant polycystic kidney disease (ADPKD). researchgate.netnih.gov
Studies utilizing whole-cell and ciliary patch-clamp recordings have demonstrated that 7β,27-DHC is enriched in cilia and is necessary for the activation of the polycystin channel. researchgate.netbiorxiv.org Researchers have pinpointed an oxysterol-binding pocket within the PC-2 protein. researchgate.netnih.gov Mutations within this binding site disrupt the activation of the polycystin complex that is dependent on 7β,27-DHC. researchgate.netnih.gov Furthermore, both pharmacological and genetic methods to inhibit the synthesis of this oxysterol lead to a decrease in the channel's activity within primary cilia. researchgate.netnih.gov These findings underscore the role of 7β,27-DHC as a key regulator of the polycystin complex, suggesting that its binding pocket on PC-2 could be a potential therapeutic target for ADPKD. researchgate.netnih.gov
Interplay with Lipid Homeostasis Mechanisms
7β,27-Dihydroxycholesterol is an important player in the intricate network of lipid homeostasis. It is a substrate for the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Oxysterols, including 7β,27-DHC, are involved in various physiological processes such as the homeostasis of cholesterol, carbohydrates, and lipids. nih.gov
The metabolism of cholesterol is tightly regulated, and oxysterols like 27-hydroxycholesterol (B1664032) (27-OHC), a precursor to 7β,27-DHC, are central to this regulation. mdpi.com In cases of hypercholesterolemia, there is an increased production of 27-OHC in the periphery, which can then cross the blood-brain barrier. mdpi.com This influx of 27-OHC into the brain can disrupt cholesterol balance. mdpi.com Studies have shown that 27-OHC can influence the expression of proteins involved in cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE) in astrocytes, and low-density lipoprotein receptor (LDLR) and low-density lipoprotein receptor-related protein 1 (LRP1) in neurons. mdpi.com This can lead to an overload of cholesterol in neurons.
Neurobiological Implications and Brain Cholesterol Metabolism
The influence of 7β,27-dihydroxycholesterol and its precursor, 27-OHC, extends significantly to the realm of neurobiology and the metabolism of cholesterol within the brain. nih.gov An imbalance in brain oxysterols, particularly elevated levels of 27-OHC, has been linked to synaptic dysfunction. frontiersin.org
Impact on Astrocyte Function and Synaptic Processes
Astrocytes, the most numerous cell type in the brain, are critical for synaptic transmission and cognitive functions. frontiersin.org Elevated levels of 27-OHC have been shown to negatively affect astrocyte function, specifically their role in glutamate (B1630785) reuptake, which is vital for maintaining cognitive performance. frontiersin.org In vivo studies using a mouse model with brain oxysterol imbalance (Cyp27Tg mice) revealed a downregulation of glutamate transporters in the hippocampus, alongside an increase in glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. frontiersin.org This suggests a mechanism by which peripheral hypercholesterolemia, leading to increased brain 27-OHC, can contribute to synaptic dysregulation through impaired astrocyte function. frontiersin.org Furthermore, some oxysterols have been shown to induce synaptotoxicity by activating astrocytes. nih.gov
Influence on Learning and Memory-Related Biochemical Pathways
Excess 27-OHC in the brain has been demonstrated to impair learning and memory. mdpi.comsemanticscholar.org Studies in ApoE ε4 transgenic mice, a model for Alzheimer's disease, have shown that excessive 27-OHC can cause morphological damage to brain tissue and synapses, increase the accumulation of amyloid-β (Aβ) 1-42, and ultimately lead to impairments in learning and memory. mdpi.comsemanticscholar.org The underlying mechanism appears to involve the dysregulation of cholesterol metabolism in both peripheral tissues and the brain. mdpi.comsemanticscholar.org For instance, 27-OHC treatment in these mice led to an upregulation of cholesterol transport proteins in the cortex. mdpi.com
Modulatory Effects on Brain Glucose Uptake
There is a significant interplay between 27-OHC and glucose metabolism in the brain. ki.se Excess 27-OHC has been shown to reduce the uptake of glucose in the brain. nih.gov This effect is mediated through the upregulation of the renin-angiotensin system and the inhibition of glucose transporter type 4 (GLUT4). nih.gov Specifically, 27-OHC increases the levels and activity of insulin-regulated aminopeptidase (B13392206) (IRAP) and enhances the levels of aminopeptidase N (AP-N), which degrades angiotensin IV, a facilitator of glucose uptake. nih.gov This disruption of the IRAP/GLUT4 system impairs memory processes and is likely to have implications for neurodegenerative diseases. nih.gov
Immunomodulatory Roles and Inflammatory Responses
7β,27-Dihydroxycholesterol and related oxysterols play a significant role in modulating the immune system and inflammatory responses. nih.gov 27-OHC is considered an immune oxysterol that can trigger an immune response and is implicated in metabolic inflammation (meta-inflammation), a chronic inflammatory state associated with metabolic disorders. koreascience.krnih.gov
This oxysterol can activate monocytic cells, leading to the secretion of pro-inflammatory cytokines and chemokines. koreascience.krnih.gov It also increases the expression of pattern-recognition receptors on the surface of these cells, which are important for immune cell communication. koreascience.krnih.gov Furthermore, oxysterols such as 7β,27-HC and its isomer 7α,27-HC can promote the differentiation of Th17 cells, a type of T-helper cell that produces the pro-inflammatory cytokine IL-17, through the nuclear receptor RORγt. frontiersin.org This highlights a direct mechanism by which these oxysterols can regulate lymphocyte differentiation and contribute to inflammatory processes. frontiersin.org Some oxysterols have also been shown to have antiviral activities. mdpi.com
T-Cell Subtype Modulation and Cytokine Production (e.g., IL-17A)
7β,27-Dihydroxycholesterol has been identified as a significant modulator of T-cell function, particularly in the context of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). frontiersin.orgdoi.org This oxysterol acts as an agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation of Th17 cells. caymanchem.commdpi.com
Research has demonstrated that 7β,27-dihydroxycholesterol can selectively activate RORγt-dependent signaling. caymanchem.com In vitro studies using human naïve CD4+ T cells showed that treatment with 7β,27-dihydroxycholesterol at a concentration of 300 nM leads to an increase in IL-17A production. caymanchem.com Furthermore, in vivo administration of this oxysterol in mice has been shown to promote IL-17 production. doi.org The activation of RORγt by 7β,27-dihydroxycholesterol and the subsequent production of IL-17A are implicated in the physiopathological mechanisms of certain diseases. mdpi.com
The interaction between 7β,27-dihydroxycholesterol and RORγt is crucial for the inflammatory function of Th17 cells. Th17 cells preferentially produce 7β,27-dihydroxycholesterol, which in turn promotes the recruitment of coactivators to the ligand-binding domain of RORγt. doi.org This positive feedback loop enhances the expression of IL-17A, IL-17F, IL-23R, CCL20, and CCR6, all of which are regulated by RORγt and play a role in inflammatory responses. doi.org
Interestingly, while 7β,27-dihydroxycholesterol acts as a pro-inflammatory mediator by promoting Th17 cell activity, other oxysterols can have opposing effects. For instance, IL-27, a cytokine known for its anti-inflammatory properties, can induce the production of the oxysterol 25-hydroxycholesterol (B127956) (25-OHC) in type 1 regulatory T (TR1) cells, which in turn can constrain IL-10 production. frontiersin.org This highlights the complex and often contrasting roles that different oxysterols play in fine-tuning the immune response. frontiersin.org
Interactive Data Table: Effect of 7β,27-Dihydroxycholesterol on RORγ and RORγt Signaling
| Compound | Target | Action | EC50 (nM) | Cell Line | Reference |
| 7β,27-dihydroxycholesterol | RORγ | Agonist | 691 | HEK293T | caymanchem.com |
| 7β,27-dihydroxycholesterol | RORγt | Agonist | 1045 | HEK293T | caymanchem.com |
Oxysterol-Mediated Lymphocyte Chemoattraction and Immune Cell Trafficking
Oxysterols, including 7β,27-dihydroxycholesterol and its isomers, play a critical role in directing the movement of immune cells, a process known as chemoattraction, which is fundamental for immune surveillance and response. mdpi.comnih.gov One of the key players in this process is the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2), which is expressed on various immune cells, including B cells and T cells. mdpi.comnih.gov
The oxysterol 7α,25-dihydroxycholesterol, an isomer of 7β,27-dihydroxycholesterol, is a potent chemoattractant for immune cells expressing EBI2. nih.gov This interaction is crucial for the proper positioning of activated B cells within the spleen, which is necessary for an effective plasma cell response following an immune challenge. nih.gov While 7α,25-dihydroxycholesterol is a well-established ligand for EBI2, other oxysterols also contribute to the complex regulation of immune cell trafficking. mdpi.comnih.gov
For example, oxysterols can influence the migration of dendritic cells by modulating the expression of chemokine receptors like CCR7. mdpi.com Some tumor-derived oxysterols can act as chemoattractants but also impair the migration of dendritic cells to lymph nodes by activating Liver X Receptors (LXRs) and inhibiting CCR7 expression. mdpi.com
In the context of inflammatory conditions, the levels of certain oxysterols, including 7β,27-dihydroxycholesterol, can be elevated. mdpi.com For instance, in patients with mild asthma, increased levels of 7β,27-dihydroxycholesterol, along with other oxysterols, in bronchoalveolar lavage fluid have been linked with inflammatory cell counts, including eosinophils, neutrophils, and lymphocytes. mdpi.com This suggests a role for these oxysterols in the recruitment of inflammatory cells to the site of inflammation. mdpi.com
Contributions to Bone Homeostasis Regulation (via Related Oxysterols like 27-Hydroxycholesterol)
While direct research on the role of 7β,27-dihydroxycholesterol in bone homeostasis is limited, extensive studies on the closely related oxysterol, 27-hydroxycholesterol (27-HC), provide significant insights into how cholesterol metabolites can influence bone health. mdpi.comnih.govportlandpress.com 27-HC is recognized as a negative regulator of bone homeostasis. mdpi.comnih.gov
Elevated levels of 27-HC have been shown to decrease bone mineral density (BMD) by both inhibiting bone formation and promoting bone resorption. portlandpress.com This occurs through the dual actions of 27-HC on two key nuclear receptors: the estrogen receptor (ER) and the liver X receptor (LXR). nih.gov
As an endogenous selective estrogen receptor modulator (SERM), 27-HC can compete with estrogen for binding to the ER, thereby influencing bone metabolism. mdpi.com Furthermore, as an agonist of LXR, 27-HC can decrease osteoblast differentiation and activity while increasing the production of factors that promote the formation of osteoclasts, the cells responsible for bone resorption. nih.gov Specifically, 27-HC has been shown to increase the expression of TNF-α and RANKL in osteoblasts, both of which are critical for osteoclastogenesis. mdpi.com
The interplay between 27-HC's effects on ER and LXR leads to an uncoupling of bone formation and resorption, ultimately resulting in reduced bone density. nih.gov Studies in mice have demonstrated that increasing the levels of 27-HC, either through genetic manipulation or pharmacological means, leads to a significant reduction in trabecular and cortical bone. mdpi.com These findings underscore the important, albeit detrimental, role of certain cholesterol metabolites in the regulation of bone homeostasis.
Interactive Data Table: Key Proteins and Receptors in Oxysterol-Mediated Biological Processes
| Protein/Receptor | Function | Interacting Oxysterol(s) | Biological System | Reference |
| RORγt | Th17 cell differentiation, IL-17A production | 7β,27-dihydroxycholesterol | Immune System | caymanchem.commdpi.com |
| EBI2 (GPR183) | Lymphocyte chemoattraction and trafficking | 7α,25-dihydroxycholesterol | Immune System | mdpi.comnih.gov |
| Estrogen Receptor (ER) | Regulation of bone metabolism | 27-hydroxycholesterol | Skeletal System | mdpi.comnih.gov |
| Liver X Receptor (LXR) | Regulation of osteoblast differentiation and osteoclastogenesis | 27-hydroxycholesterol | Skeletal System | mdpi.comnih.gov |
Advanced Analytical Methodologies for 7β,27 Dihydroxycholesterol Research
Mass Spectrometry-Based Quantification Techniques for Oxysterols
Mass spectrometry (MS) has become the cornerstone for the quantification of oxysterols due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the precise measurement of individual oxysterol species, including 7β,27-dihydroxycholesterol, even at low physiological concentrations.
Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of oxysterols. mdpi.comnih.gov This method offers excellent sensitivity and specificity, enabling the detection of oxysterols in the nanogram per milliliter (ng/mL) range. The process typically involves separating the oxysterols using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. mdpi.comnih.gov
Several key optimizations are crucial for successful LC-MS/MS analysis of 7β,27-dihydroxycholesterol:
Chromatographic Separation: Reversed-phase C18 columns are commonly used to separate oxysterols based on their polarity. Phenyl hexyl columns have also been shown to be effective for the simultaneous chromatographic separation of multiple oxysterols. mdpi.comnih.gov Gradient elution with mobile phases such as methanol (B129727)/water mixtures is often employed to achieve optimal separation of isomeric compounds. The separation of isomers like 7α- and 7β-hydroxycholesterol is readily achievable with these methods. researchgate.net
Ionization: Electrospray ionization (ESI) is a frequently used ionization technique for oxysterols. lipidmaps.org However, due to the poor ionization efficiency of native oxysterols, derivatization with charged tags, such as Girard's reagent, can significantly enhance the signal in ESI by a factor of 100 to 1000. Atmospheric pressure chemical ionization (APCI) is another ionization method that has been successfully applied. nih.gov
Detection: Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. mdpi.com The use of multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of target analytes by monitoring specific precursor-to-product ion transitions. lipidmaps.org High-resolution mass spectrometry can also be utilized for accurate mass measurements to aid in the identification of potential metabolites. und.edu
A developed LC-MS/MS method demonstrated the capability to quantify a range of oxysterols with a detection limit of 0.1 ng/ml and linearity from 0.5 to 2000 ng/ml. nih.gov Another optimized method successfully detected seven different oxysterols, including 7α,27-dihydroxycholesterol, in various mouse tissues. mdpi.com
Interactive Table 1: Key Parameters in Optimized LC-MS/MS Protocols for Oxysterol Analysis
| Parameter | Common Approach | Purpose |
| Chromatography Column | Reversed-phase C18, Phenyl hexyl | Separation of oxysterol isomers based on polarity. |
| Mobile Phase | Methanol/water gradients | Achieve optimal separation of compounds. |
| Ionization Method | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Generate ions for mass analysis. |
| Derivatization | Girard's reagent | Enhance ionization efficiency and sensitivity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific and sensitive quantification of target analytes. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Oxysterol Profiling
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of oxysterols. nih.gov Before analysis, oxysterols are typically derivatized to increase their volatility and thermal stability. unimib.it
Key aspects of GC-MS analysis include:
Derivatization: A common derivatization method involves converting the hydroxyl groups of oxysterols into trimethylsilyl (B98337) (TMS) ethers. unimib.it
Separation: A medium polarity 35%-diphenyl/65%-dimethyl polysiloxane stationary phase has been shown to be effective for the efficient chromatographic separation of various oxysterols. researchgate.net
Detection: Electron ionization (EI) is typically used in GC-MS, and analysis of the resulting fragmentation patterns can provide structural information about the oxysterols. researchgate.net
An optimized GC-MS method was able to analyze oxysterol levels with a detection limit ranging from 0.06 to 0.24 ng. nih.gov GC-MS has been successfully used to determine the distribution of oxysterols in human atherosclerotic lesions and plasma lipoproteins. nih.gov
Sample Preparation and Extraction Strategies for Biological Matrices
The accurate quantification of 7β,27-dihydroxycholesterol is highly dependent on the efficiency and cleanliness of the sample preparation and extraction process. The primary goals are to effectively isolate the analyte from the complex biological matrix, remove interfering substances like abundant lipids and proteins, and prevent the artificial formation of oxysterols through autoxidation. mdpi.com
Efficient Protein Precipitation and Liquid-Liquid Extraction Methodologies
Protein precipitation and liquid-liquid extraction (LLE) are fundamental steps in the preparation of biological samples for oxysterol analysis. mdpi.comnih.gov
Protein Precipitation: This initial step aims to remove the bulk of proteins from the sample. Cold ethanol (B145695) or acetone (B3395972) is often used for this purpose. mdpi.comnih.gov A slow protein precipitation approach with cold ethanol has been found to be effective for the quantification of dihydroxylated oxysterols like 7α,27-dihydroxycholesterol. researchgate.net Some protocols involve an overnight incubation at -20°C to ensure complete protein precipitation. nih.gov
Liquid-Liquid Extraction (LLE): Following protein removal, LLE is used to extract the lipophilic oxysterols from the aqueous phase. A mixture of chloroform (B151607) and methanol, as used in the Folch and Bligh and Dyer methods, is a widely used solvent system for lipid extraction. mdpi.com However, for higher throughput, methyl tert-butyl ether (MTBE) has been utilized in a non-derivatization extraction method for various biological specimens. mdpi.comnih.gov An optimized mixture of MTBE, methanol, and water has been shown to be effective for extracting oxysterols from tissues like blood, cerebral cortex, and liver. mdpi.com For the preparation of atherosclerotic plaques, an additional LLE step is often included. nih.gov
Solid-Phase Extraction Enhancements for Analyte Purification
Solid-phase extraction (SPE) is a crucial step for purifying and concentrating oxysterols from the initial extract, separating them from other lipids and interfering compounds. lipidmaps.orgmdpi.com
Sorbent Materials: C18 reversed-phase cartridges are commonly used for SPE. sfrbm.org However, batch-to-batch variability in C18 cartridges has led to the exploration of alternative sorbents, such as polymeric hydrophilic–lipophilic balanced (HLB) reversed-phase cartridges, which have shown improved performance. Silica SPE columns are also used for sample cleanup. lipidmaps.org
Elution Strategies: The elution of oxysterols from the SPE cartridge is a critical step. A stepwise elution with increasing concentrations of organic solvent (e.g., methanol or isopropanol (B130326) in hexane) allows for the separation of oxysterols from the bulk of cholesterol. unimib.it For instance, a 200-mg C18 cartridge can be used to retain cholesterol while allowing more polar oxysterols to pass through in the initial fractions. sfrbm.org
Considerations for Analytical Stability and Isomeric Separation in Oxysterol Quantification
Ensuring the analytical stability of oxysterols and achieving the separation of their isomers are critical challenges in their quantification. nih.gov
Analytical Stability: Oxysterols are susceptible to autoxidation during sample preparation and storage. nih.gov To minimize this, antioxidants like butylated hydroxytoluene (BHT) are often added to the samples. nih.gov Performing extraction and precipitation steps at low temperatures can also help maintain the stability of the extracts. mdpi.com For long-term storage, a temperature of -20°C is recommended, with some compounds being stable for at least 2 years at this temperature. chemodex.com
Isomeric Separation: Many oxysterols, including 7β,27-dihydroxycholesterol, exist as isomers. The separation of these isomers is crucial as they can have different biological activities. researchgate.net Chromatographic techniques like HPLC and GC are essential for this purpose. The choice of the stationary phase and the optimization of the mobile phase gradient are critical for achieving baseline separation of isomers. researchgate.net For example, the separation of 7α- and 7β-hydroxycholesterol isomers is readily accomplished using standard reversed-phase HPLC methods. researchgate.net
Interactive Table 2: Research Findings on 7β,27-Dihydroxycholesterol Analysis
| Finding | Analytical Method | Biological Matrix | Key Observation |
| Quantification of dihydroxy-oxysterols | LC-MS/MS | Human Plasma | A slow protein precipitation with cold ethanol enabled reliable quantification. |
| Simultaneous oxysterol analysis | LC-MS/MS | Mouse Plasma, Cortex, Liver | An optimized method using a phenyl hexyl column allowed for the detection of seven oxysterols, including 7α,27-dihydroxycholesterol. |
| Oxysterol distribution in lesions | GC-MS | Human Atherosclerotic Lesions | 27-hydroxycholesterol (B1664032) was the major oxysterol, with varying levels of 7β-hydroxycholesterol between coronary and carotid lesions. |
| Identification in brain tissue | LC-MSn | Rat Brain | 7α,27-dihydroxycholesterol was identified for the first time in rat brain tissue. |
Emerging Research Frontiers and Unanswered Questions Regarding 7β,27 Dihydroxycholesterol
Identification of Novel Receptor Targets and Binding Partners
The biological effects of 7β,27-dihydroxycholesterol are mediated through its interaction with specific cellular proteins. Research has firmly established its role as a natural ligand for the Retinoid-related orphan receptors gamma (RORγ) and its thymus-specific isoform, RORγt . nih.govmdpi.comnih.gov This binding is crucial for its function in driving the differentiation of Th17 cells, which are key players in inflammatory responses. Studies using reporter assays have demonstrated that 7β,27-dihydroxycholesterol activates RORγ- and RORγt-dependent signaling. nih.govcaymanchem.com
Beyond the well-characterized RORγ/γt, emerging evidence suggests other potential binding partners. One area of interest is the polycystin channel complex , where the cilia-specific 7β,27-dihydroxycholesterol has been shown to bind to the PC-2 subunit to activate the complex. biorxiv.org This interaction is enantioselective, highlighting a high degree of specificity. biorxiv.org Another potential, though less direct, target is the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. While both 7β,27-dihydroxycholesterol and its metabolic precursor, 7-keto,27-hydroxycholesterol (B1664032), have been reported to promote Smo activity, the precise enzymatic control and direct interactions remain an area of active investigation. nih.gov
Furthermore, the broader family of oxysterols, to which 7β,27-dihydroxycholesterol belongs, interacts with a range of receptors, suggesting potential for yet-undiscovered binding partners. For instance, its precursor 27-hydroxycholesterol (27HC) is a known modulator of Estrogen Receptors (ER) and Liver X Receptors (LXR) . bioscientifica.comnih.govnih.gov The isomer, 7α,27-dihydroxycholesterol , is a ligand for the G protein-coupled receptor GPCR183 (EBI2) . nih.gov While these are distinct molecules, their structural similarity and shared metabolic pathways raise the possibility of a wider, context-dependent receptor repertoire for 7β,27-dihydroxycholesterol that is yet to be fully elucidated.
| Receptor/Binding Partner | Role | Supporting Evidence |
| RORγ / RORγt | Primary nuclear receptor target; mediates immune cell differentiation (Th17). | Confirmed agonist ligand; activates RORγ/γt-dependent signaling. nih.govmdpi.comcaymanchem.com |
| Polycystin-2 (PC-2) | Component of a ciliary channel complex; activated by binding. | Binds to the PC-2 subunit to potentiate channel activity. biorxiv.org |
| Smoothened (Smo) | Potential target in the Hedgehog signaling pathway. | Reported to promote Smo activity, but the mechanism is under investigation. nih.gov |
Elucidation of 7β,27-Dihydroxycholesterol's Role in Specific Organelle Homeostasis
The subcellular landscape where 7β,27-dihydroxycholesterol exerts its effects is a critical, yet underexplored, research frontier. Much of the current understanding is inferred from studies on its metabolic precursors and related oxysterols, which point towards significant roles in the homeostasis of mitochondria, the endoplasmic reticulum, and lysosomes.
Mitochondria: This organelle is central to the synthesis of 7β,27-dihydroxycholesterol's precursor, 27-hydroxycholesterol, which is produced by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . bioscientifica.comnih.gov Research has shown that excess plasma membrane cholesterol rapidly moves to the mitochondria to stimulate 27HC biosynthesis, suggesting a feedback mechanism for cellular cholesterol homeostasis that originates in this organelle. nih.gov Related oxysterols, such as 7β-hydroxycholesterol, are potent inducers of mitochondrial dysfunction and oxidative stress, which can ultimately lead to cell death. chemodex.comchemsrc.com Given that the production and metabolism of 7β,27-dihydroxycholesterol are tied to mitochondrial enzymes, its direct impact on mitochondrial integrity and signaling warrants further investigation.
Endoplasmic Reticulum (ER): The ER is a key site for cholesterol and lipid metabolism, and its homeostasis is sensitive to oxysterol levels. The enzyme CYP7B1 , which metabolizes 27HC, is localized to the ER. Studies on 27HC have shown that it can induce ER stress, characterized by the upregulation of proteins like gadd153, grp78, and grp94. plos.org This ER stress is linked to pathological hallmarks of neurodegenerative diseases. plos.org Furthermore, oxysterols like 25-hydroxycholesterol (B127956) can disrupt ER function by displacing oxysterol-binding protein (OSBP) from its ER-anchored partner, VAP-A, thereby altering cholesterol transport to other organelles. mdpi.com How 7β,27-dihydroxycholesterol specifically contributes to or mitigates ER stress is an important unanswered question.
Lysosomes and Peroxisomes: Lysosomes are crucial for cellular cleanup and lipid recycling, and their stability can be compromised by oxysterols. The related compound 7β-hydroxycholesterol is known to cause lysosomal destabilization. chemodex.com Its precursor, 27HC, has been shown to impair lysosomal function, leading to the accumulation of multivesicular bodies and an increase in the secretion of extracellular vesicles. researchgate.netnih.gov This effect appears to be mediated by an increase in reactive oxygen species (ROS) resulting from mitochondrial dysfunction. nih.gov Similarly, 7β-hydroxycholesterol has been described as an inducer of peroxisomal dysfunction. chemsrc.com The direct effects of 7β,27-dihydroxycholesterol on the function and integrity of lysosomes and peroxisomes are largely unknown but represent a promising area for future research.
| Organelle | Connection to 7β,27-Dihydroxycholesterol and Related Oxysterols | Key Research Questions |
| Mitochondria | Site of precursor (27HC) synthesis via CYP27A1. bioscientifica.comnih.gov Related oxysterols induce mitochondrial dysfunction. chemsrc.com | What is the direct impact of 7β,27-dihydroxycholesterol on mitochondrial bioenergetics and ROS production? |
| Endoplasmic Reticulum | Site of precursor metabolism via ER-localized enzymes. Precursor (27HC) induces ER stress. plos.org | Does 7β,27-dihydroxycholesterol trigger or resolve the unfolded protein response (UPR)? |
| Lysosomes | Related oxysterols cause lysosomal destabilization and dysfunction. chemodex.comnih.gov | How does 7β,27-dihydroxycholesterol affect lysosomal membrane permeability and catabolic functions? |
| Peroxisomes | Related oxysterols can induce peroxisomal dysfunction. chemsrc.com | Does 7β,27-dihydroxycholesterol influence peroxisomal lipid metabolism or redox balance? |
Cross-Talk with Other Lipid Signaling Pathways
The metabolism and signaling functions of 7β,27-dihydroxycholesterol are intricately connected with other major lipid pathways. A key area of cross-talk involves glucocorticoid metabolism . The enzymes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2) , which are responsible for the interconversion of active and inactive glucocorticoids (cortisol and cortisone), also catalyze the reversible reaction between 7β,27-dihydroxycholesterol and 7-keto,27-hydroxycholesterol. nih.govnih.gov This finding reveals a glucocorticoid-independent regulatory mechanism where these enzymes control the availability of the active RORγ ligand, 7β,27-dihydroxycholesterol, thereby linking sterol and steroid signaling pathways. nih.gov
The influence of 7β,27-dihydroxycholesterol extends to broader cholesterol homeostasis . Its precursor, 27HC, is a signaling molecule that activates LXR and inhibits cholesterol synthesis, thus forming a feedback loop to control cellular cholesterol levels. nih.gov Furthermore, oxysterols are known to be incorporated into cellular membranes, where they can alter the packing and organization of lipids, including glycerophospholipids and sphingolipids , which are fundamental components of membrane microdomains like lipid rafts. researchgate.netmdpi.com While direct studies on 7β,27-dihydroxycholesterol's impact on these specific lipid classes are scarce, the established effects of other oxysterols on membrane properties suggest this is a critical frontier for understanding its full range of cellular functions.
Development of Advanced In Vivo Models for Mechanistic Studies
To fully understand the physiological and pathological roles of 7β,27-dihydroxycholesterol, sophisticated in vivo models are essential. While direct models for this specific oxysterol are still emerging, research on related pathways provides a roadmap for future development.
Transgenic mouse models have been instrumental in dissecting the roles of the enzymes that synthesize and metabolize 7β,27-dihydroxycholesterol's precursors. For example, mice with a knockout of the Cyp27a1 gene (lacking 27HC) and transgenic mice that overexpress CYP27A1 have been created to study the in vivo importance of 27HC in regulating cholesterol homeostasis. researchgate.netnih.gov Similarly, Cyp7b1 knockout mice, which have reduced metabolism of 27HC, have been utilized. researchgate.net The development of transgenic mice with targeted deletions or overexpression of 11β-HSD1 and 11β-HSD2 in specific tissues has also been crucial for understanding the cross-talk between glucocorticoid and oxysterol metabolism. nih.gov These models could be powerfully applied to investigate the specific consequences of altered 7β,27-dihydroxycholesterol levels.
Disease-specific models are also proving valuable. ApoE ε4 transgenic mice have been used to investigate how elevated 27HC, the precursor to 7β,27-dihydroxycholesterol, impacts cholesterol metabolism and contributes to Alzheimer's-like pathology. mdpi.com For studying its role in inflammation, a mouse model of 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis was used to test the efficacy of a novel RORγt inverse agonist, demonstrating the utility of such models for evaluating therapeutics that target the 7β,27-dihydroxycholesterol signaling axis. acs.org
Future advancements will likely involve the creation of more refined models, such as conditional knockout mice that allow for the tissue-specific and time-dependent deletion of key enzymes like 11β-HSD1/2. Additionally, the development of novel imaging probes or reporter mice for RORγt activity could provide unprecedented spatio-temporal resolution of 7β,27-dihydroxycholesterol signaling in living animals.
| Model Type | Example Application in Related Research | Potential for 7β,27-Dihydroxycholesterol Research |
| Enzyme Knockout/Transgenic Mice | Cyp27a1 and Cyp7b1 knockout/transgenic mice used to study 27HC function. researchgate.netnih.gov | Generation of 11β-HSD1/2 tissue-specific knockout mice to isolate the role of 7β,27-DHC synthesis in specific pathologies. |
| Disease Models | ApoE ε4 transgenic mice to study the role of 27HC in neurodegeneration. mdpi.com | Use of autoimmune disease models (e.g., EAE, colitis) to study the pro-inflammatory effects of endogenous 7β,27-DHC. acs.org |
| Reporter Mice | Luciferase reporter systems used in vitro to measure RORγ activity. nih.gov | Development of in vivo RORγt activity reporter mice (e.g., using luciferase or fluorescent proteins) to track Th17 differentiation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
